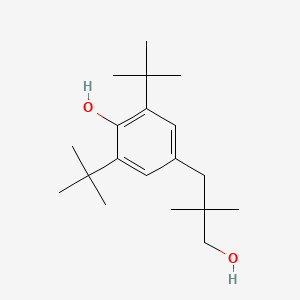
2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CGP 7930 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Modulation von Gamma-Aminobuttersäure-Rezeptoren vom Typ B verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die neuronale Signalübertragung und synaptische Transmission.
Medizin: Untersucht auf seine möglichen angstlösenden Wirkungen und seine Fähigkeit, die Selbstverabreichung von Suchtstoffen wie Alkohol und Kokain zu reduzieren
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Mittel, die auf Gamma-Aminobuttersäure-Rezeptoren vom Typ B abzielen.
5. Wirkmechanismus
CGP 7930 wirkt als positiver allosterischer Modulator von Gamma-Aminobuttersäure-Rezeptoren vom Typ B. Es bindet an eine Stelle, die von der Agonistenbindungsstelle verschieden ist, und verstärkt die Reaktion des Rezeptors auf Gamma-Aminobuttersäure. Diese Modulation erhöht die Potenz und Wirksamkeit von Gamma-Aminobuttersäure, was zu einer verstärkten inhibitorischen Signalübertragung im zentralen Nervensystem führt. CGP 7930 blockiert auch nach innen gerichtete Kaliumkanäle, wodurch die neuronale Aktivität weiter moduliert wird .
Ähnliche Verbindungen:
Baclofen: Ein Gamma-Aminobuttersäure-Rezeptor vom Typ B-Agonist, der klinisch bei Muskelspastik eingesetzt wird.
Gamma-Hydroxybutyrat: Ein weiterer Gamma-Aminobuttersäure-Rezeptor vom Typ B-Agonist mit sedativen und narkotischen Eigenschaften.
Einzigartigkeit von CGP 7930: CGP 7930 ist einzigartig in seiner Fähigkeit, als positiver allosterischer Modulator sowohl von Gamma-Aminobuttersäure-Rezeptoren vom Typ B als auch vom Typ A sowie seiner Fähigkeit, Kaliumkanäle zu blockieren, zu wirken. Diese vielseitige Wirkung macht es zu einem wertvollen Werkzeug zur Untersuchung der komplexen Modulation der neuronalen Signalübertragung und ihrer potenziellen therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
The primary target of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is the GABAB receptor . This receptor is a type of G-protein coupled receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol acts as a positive allosteric modulator of the GABAB receptor . This means it binds to a site on the receptor separate from the active site, enhancing the receptor’s response to its ligand, GABA . The EC50 values are 5.37 and 4.60 μM, respectively . This compound increases receptor agonist affinity and signal transduction efficacy .
Biochemical Pathways
The activation of GABAB receptors by 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol leads to the opening of potassium channels and the closing of calcium channels . This reduces neuronal excitability, which can have various downstream effects depending on the specific neural circuits involved .
Result of Action
The activation of GABAB receptors by 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol can lead to a decrease in neuronal excitability . This can result in effects such as sedation, muscle relaxation, and reduction of pain sensation .
Biochemische Analyse
Biochemical Properties
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol plays a significant role in biochemical reactions as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. One of the key interactions is with γ-aminobutyric acid B (GABA B) receptors, where it acts as a positive allosteric modulator . This interaction enhances the function of GABA B receptors, which are involved in inhibitory neurotransmission in the central nervous system . Additionally, BHT has been shown to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage.
Cellular Effects
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BHT enhances the inhibitory effect of GABA B receptor agonists on the oscillatory activity of cultured cortical neurons . This modulation of GABA B receptor activity can impact neurotransmission and neuronal excitability. Furthermore, BHT has been shown to reduce self-administration of alcoholic drinks and cocaine in animal studies, indicating its potential therapeutic utility in addiction treatment .
Molecular Mechanism
The molecular mechanism of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol involves its interaction with GABA B receptors. BHT acts as a positive allosteric modulator, enhancing the potency and efficacy of GABA B receptor agonists . This modulation occurs through binding interactions at a site different from the agonist binding site, increasing the affinity of agonists for the receptor . Additionally, BHT has been shown to modulate inwardly rectifying potassium channels and Ca2+ signaling in human embryonic kidney 293 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol can change over time. BHT is relatively stable, but its antioxidant activity can decrease due to degradation over extended periods. Long-term studies have shown that BHT can have sustained effects on cellular function, such as prolonged modulation of GABA B receptor activity and inhibition of lipid peroxidation . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol vary with different dosages in animal models. At low to moderate doses, BHT has been shown to have anxiolytic effects and enhance the efficacy of GABA B receptor agonists . At high doses, BHT can exhibit toxic or adverse effects, such as lung injury and tumor promotion in mice. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is involved in various metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes and cofactors involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . BHT’s antioxidant properties help maintain metabolic flux and regulate metabolite levels, thereby protecting cells from oxidative damage and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is transported and distributed through interactions with transporters and binding proteins. BHT can accumulate in cellular membranes due to its lipophilic nature, where it exerts its antioxidant effects . The distribution of BHT within tissues can vary depending on factors such as dosage, administration route, and the specific biological system being studied .
Subcellular Localization
The subcellular localization of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is primarily within cellular membranes and organelles involved in oxidative stress responses. BHT can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cellular membranes allows it to effectively inhibit lipid peroxidation and protect cells from oxidative damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CGP 7930 involves the reaction of 2,6-di-tert-butylphenol with 3-chloro-2,2-dimethylpropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for CGP 7930 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Reaktionstypen: CGP 7930 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton- oder Aldehydderivat oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen, wodurch ein Kohlenwasserstoff entsteht.
Substitution: Die tert-Butylgruppen können unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.
Substitution: Reagenzien wie Alkylhalogenide oder Arylhalogenide in Gegenwart einer starken Base wie Natriumhydrid.
Hauptprodukte:
Oxidation: Bildung von Keton- oder Aldehydderivaten.
Reduktion: Bildung von Kohlenwasserstoffderivaten.
Substitution: Bildung von Alkyl- oder Aryl-substituierten Derivaten.
Vergleich Mit ähnlichen Verbindungen
Baclofen: A gamma-aminobutyric acid type B receptor agonist used clinically for muscle spasticity.
Gamma-hydroxybutyrate: Another gamma-aminobutyric acid type B receptor agonist with sedative and anesthetic properties.
CGP 13501: An aldehyde analog of CGP 7930 with similar modulatory effects on gamma-aminobutyric acid type B receptors.
Uniqueness of CGP 7930: CGP 7930 is unique in its ability to act as a positive allosteric modulator of both gamma-aminobutyric acid type B and gamma-aminobutyric acid type A receptors, as well as its ability to block potassium channels. This multifaceted action makes it a valuable tool for studying the complex modulation of neuronal signaling and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJPQQFJNGUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407620 | |
| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57717-80-3 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-7930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
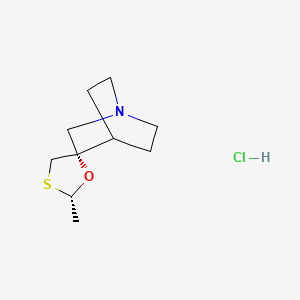
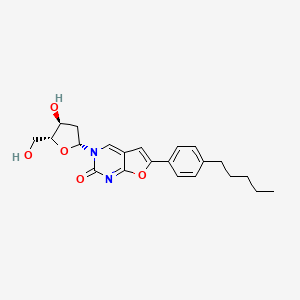

![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)
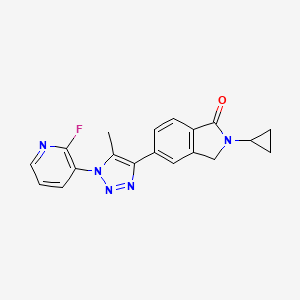
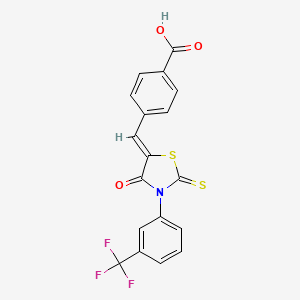
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
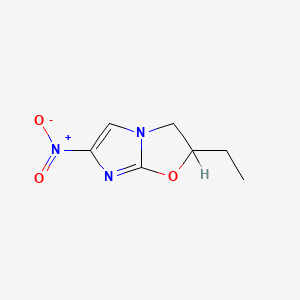
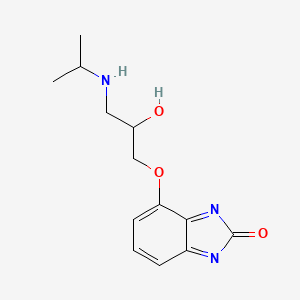

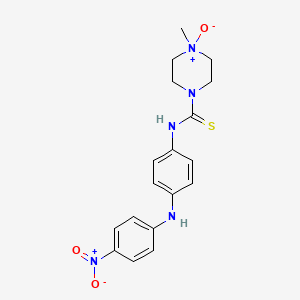
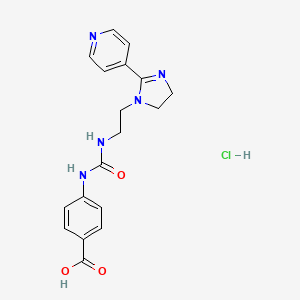
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
